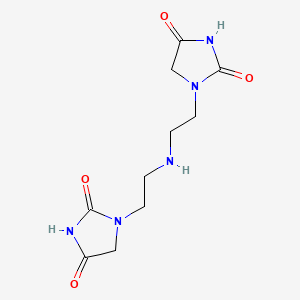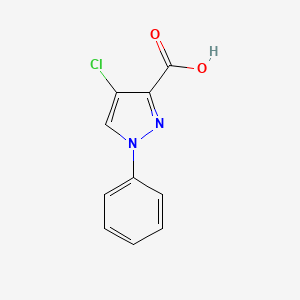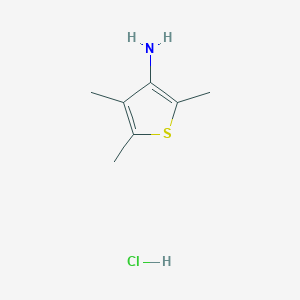![molecular formula C5H5ClN6 B12936612 7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine CAS No. 7252-17-7](/img/structure/B12936612.png)
7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine is a heterocyclic compound with a molecular formula of C5H3ClN4. This compound is part of the triazolopyrimidine family, known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with 2,4-dichloropyrimidine in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
- 1,2,4-triazolo[4,3-a]pyrazine derivatives
Uniqueness
Compared to similar compounds, 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine is unique due to its specific substitution pattern and the presence of both chlorine and amino groups.
Eigenschaften
CAS-Nummer |
7252-17-7 |
|---|---|
Molekularformel |
C5H5ClN6 |
Molekulargewicht |
184.59 g/mol |
IUPAC-Name |
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine |
InChI |
InChI=1S/C5H5ClN6/c6-3-2(7)4-10-11-5(8)12(4)1-9-3/h1H,7H2,(H2,8,11) |
InChI-Schlüssel |
LBAZMWQDPLRPTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(C2=NN=C(N21)N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)


